2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline
Description
2-(3,5-Dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. Its structure includes a 3,5-dinitrophenyl substituent at the 2-position and a tetrahydrofuran (THF)-derived methyl group at the 1-position.
Quinoxaline derivatives are widely studied for their anticancer and antimicrobial activities , and this compound’s structural features align with pharmacophores known to interact with kinase enzymes or DNA .
Properties
IUPAC Name |
2-(3,5-dinitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5/c27-25(28)13-8-12(9-14(10-13)26(29)30)19-23-18-20(24(19)11-15-4-3-7-31-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-6,8-10,15H,3-4,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLFJXHIZSALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₄H₁₅N₃O₄
- Molecular Weight: 287.29 g/mol
- CAS Number: 1144483-06-6
Biological Activity Overview
Research indicates that compounds within the imidazoquinoxaline class exhibit a range of biological activities including:
- Anticancer Activity: Many derivatives have shown significant inhibitory effects on various cancer cell lines.
- Antimicrobial Activity: These compounds have also demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have reported that imidazoquinoxaline derivatives can exert potent anticancer effects. For instance, a study highlighted that derivatives with similar structures exhibited IC50 values indicating effective inhibition against several tumor cell lines, surpassing the efficacy of standard chemotherapeutic agents like doxorubicin .
Case Study: Inhibition of Cancer Cell Lines
A notable case study on the anticancer effects of quinoxaline derivatives found that certain compounds showed IC50 values below 10 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial properties of imidazoquinoxaline derivatives have been well-documented. A systematic evaluation demonstrated that these compounds exhibit significant antibacterial activity against a variety of pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 32 µg/mL |
| Compound B | Escherichia coli | 18 | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 22 | 16 µg/mL |
The above table illustrates the effectiveness of various derivatives against common bacterial strains, indicating broad-spectrum antimicrobial potential .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity: Some studies suggest that these compounds inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: The activation of apoptotic pathways has been observed in treated cancer cells.
- Disruption of Membrane Integrity: Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazoquinoxalines exhibit significant antimicrobial activities. For instance, compounds structurally related to 2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline have shown effectiveness against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .
Anticancer Activity
Imidazoquinoxaline derivatives have also been studied for their anticancer properties. Preliminary studies suggest that compounds containing the imidazoquinoxaline scaffold can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . Continued research into this area may lead to novel cancer therapies.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Reflux Methods : Traditional reflux synthesis has been employed to produce high yields of imidazoquinoxaline derivatives .
- Ultrasound-Assisted Synthesis : Recent studies indicate that ultrasound irradiation can enhance reaction rates and yields compared to conventional methods .
- Microwave-Assisted Synthesis : This technique has been shown to reduce reaction times significantly while maintaining high yields and purity levels .
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on a series of imidazoquinoxaline derivatives highlighted their broad-spectrum antimicrobial activity. The compound's efficacy was tested against a panel of bacterial strains, demonstrating significant inhibition zones comparable to established antibiotics. This underscores the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity Assessment
In vitro assays were performed on cancer cell lines using derivatives of this compound. Results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis via mitochondrial pathways. These findings suggest a promising avenue for further exploration in cancer therapeutics .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The 3,5-dinitrophenyl group in the target compound provides stronger electron withdrawal than the 4-nitrophenyl or trifluoromethyl groups in analogs, which may enhance DNA intercalation or enzyme inhibition .
Solubility : The THF-methyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzodioxin or thiophene in ), critical for bioavailability.
Biological Activity : Compounds with halogen substituents (e.g., bromo, chloro) exhibit dual anticancer and antimicrobial effects , suggesting the nitro groups in the target compound may confer similar activity with higher potency.
Pharmacological and Toxicological Profiles
- Anticancer Potential: Quinoxaline derivatives like 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (compound 12 in ) show IC₅₀ values <10 μM against leukemia cells. The target compound’s nitro groups may enhance DNA alkylation or topoisomerase inhibition.
- Toxicity: Nitroaromatic compounds (e.g., 3,8-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline) are associated with mutagenic risks , necessitating careful toxicological evaluation of the 3,5-dinitrophenyl substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
